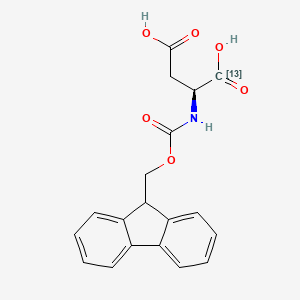
Fmoc-Asp-OH-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asp-OH-1-13C: is a derivative of L-aspartic acid, where the carbon at position 1 is replaced with the carbon-13 isotopeIt is commonly used in peptide synthesis and other biochemical applications due to its stable isotope labeling, which is useful in nuclear magnetic resonance (NMR) studies .
準備方法
Synthetic Routes and Reaction Conditions: This can be achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of Fmoc-Asp-OH-1-13C typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: Fmoc-Asp-OH-1-13C undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding acids or esters.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of aspartic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acids or peptides.
科学的研究の応用
Chemistry: Fmoc-Asp-OH-1-13C is widely used in peptide synthesis as a building block. Its stable isotope labeling makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The carbon-13 labeling allows for detailed analysis of metabolic pathways and protein folding .
Medicine: The compound is used in the development of peptide-based drugs. Its stable isotope labeling helps in the pharmacokinetic and pharmacodynamic studies of these drugs .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts .
作用機序
The mechanism of action of Fmoc-Asp-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The carbon-13 labeling allows for detailed NMR studies, providing insights into the structure and dynamics of peptides and proteins . The Fmoc group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate .
類似化合物との比較
Fmoc-Asp-OH-2-13C: Another isotope-labeled derivative of L-aspartic acid with carbon-13 at position 2.
Fmoc-Asp-OH-15N: A nitrogen-15 labeled derivative of L-aspartic acid.
Fmoc-Ala-OH-1-13C: A carbon-13 labeled derivative of L-alanine.
Uniqueness: Fmoc-Asp-OH-1-13C is unique due to its specific carbon-13 labeling at position 1, which provides distinct advantages in NMR studies. This labeling allows for precise tracking of the carbon atom in metabolic and structural studies, making it a valuable tool in both research and industrial applications .
特性
CAS番号 |
286460-77-3 |
|---|---|
分子式 |
C19H17NO6 |
分子量 |
356.3 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)butanedioic acid |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i18+1 |
InChIキー |
KSDTXRUIZMTBNV-IQGYWFNKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)[13C](=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















